3-Amino-2-fluorobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPDYPPZLUZONK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154171 | |

| Record name | 3-Amino-2-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123973-25-1 | |

| Record name | 3-Amino-2-fluorobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123973251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-2-fluorobenzotrifluoride CAS number 123973-25-1 properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Anilines in Modern Synthesis

In the landscape of medicinal chemistry and materials science, fluorinated building blocks are indispensable tools for molecular design. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pharmacokinetic profile.[1] Among these critical synthons, 3-Amino-2-fluorobenzotrifluoride (CAS No. 123973-25-1), also known as 2-Fluoro-3-(trifluoromethyl)aniline, emerges as a compound of significant interest. Its unique trifluoromethyl and fluoro-substituted aniline scaffold offers a versatile platform for creating complex, high-value molecules, particularly in the realm of pharmaceutical development. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, grounded in field-proven insights for the professional researcher.

Section 1: Core Chemical & Physical Properties

Understanding the fundamental properties of a reagent is paramount for its effective and safe utilization in experimental design. This compound is a pale yellow liquid whose key characteristics are summarized below.[2] These properties dictate its handling, reaction conditions, and purification strategies.

Identifiers and Structure

-

Chemical Name: this compound

-

Systematic (IUPAC) Name: 2-Fluoro-3-(trifluoromethyl)aniline[3]

-

CAS Number: 123973-25-1[3]

-

Synonyms: α,α,α,2-Tetrafluoro-m-toluidine, 2-Fluoro-3-(trifluoromethyl)benzenamine[3][4]

-

Molecular Weight: 179.11 g/mol [3]

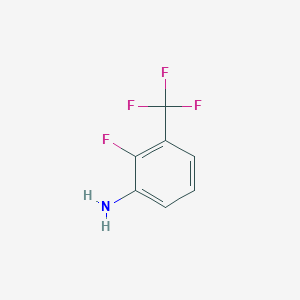

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table consolidates the key physical properties reported for this compound, providing a reliable reference for laboratory use.

| Property | Value | Source(s) |

| Appearance | Pale yellow liquid | [2] |

| Boiling Point | 189 °C | [4] |

| Density | 1.390 g/cm³ | [4] |

| Flash Point | 82 °C (closed cup) | [4] |

| Refractive Index (n²⁰/D) | 1.4620 | [4] |

Section 2: Spectral Data for Structural Verification

Structural confirmation is a cornerstone of synthetic chemistry. The following data provides the basis for the analytical identification of this compound.

Mass Spectrometry

Mass spectrometry data is critical for confirming the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum shows a prominent molecular ion peak consistent with the compound's molecular weight.

-

Major Fragments (m/z):

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, high-resolution spectra are best obtained on a per-batch basis, typical chemical shifts for related fluorinated aromatic amines provide a strong predictive framework for analysis. The ¹H NMR would be expected to show distinct aromatic proton signals and a broad amine proton signal. The ¹³C NMR and ¹⁹F NMR are particularly informative, showing characteristic shifts due to the strong influence of the fluorine and trifluoromethyl substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of this compound will be dominated by absorptions corresponding to the N-H bonds of the primary amine, the C-F bonds of the trifluoromethyl group and the aromatic ring, and the vibrations of the benzene ring itself.

-

Expected Characteristic Absorptions (cm⁻¹):

-

3500–3300: N-H stretching (primary amine), typically two bands.

-

1650–1580: N-H bending.

-

1600–1400: C-C stretching within the aromatic ring.

-

1350–1100: Strong C-F stretching from the -CF₃ group.

-

900–675: C-H out-of-plane ("oop") bending for the aromatic ring.

-

Section 3: Synthesis, Reactivity, and Mechanistic Considerations

Recommended Synthetic Protocol

A robust and widely applicable method for the synthesis of aromatic amines is the reduction of the corresponding nitroaromatic compound. This approach is highly effective for preparing this compound from its nitro precursor, 2-Fluoro-3-nitrobenzotrifluoride. Catalytic hydrogenation is the preferred industrial and laboratory method due to its high efficiency and clean reaction profile.[5]

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: A solution of 2-fluoro-3-nitrobenzotrifluoride in a suitable solvent such as methanol is prepared in a reaction vessel equipped for stirring and operation under an inert atmosphere (e.g., dry nitrogen).[5]

-

Catalyst Addition: A catalytic amount of 10% palladium on charcoal (w/w) is carefully added to the solution.[5]

-

Hydrogenation: The stirred mixture is warmed to approximately 40-45°C. Hydrogen gas is then introduced and bubbled through the solution at atmospheric pressure.[5]

-

Monitoring: The progress of the reduction is monitored by thin-layer chromatography (TLC) until the starting nitro compound is fully consumed (typically 4-5 hours).[5]

-

Workup: Upon completion, the solution is cooled to room temperature, and the palladium catalyst is removed by filtration through a pad of celite.

-

Isolation: The solvent is removed from the filtrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield this compound as a pale-yellow oil.[5]

Causality Behind Choices:

-

Catalyst: Palladium on carbon is a highly efficient and selective catalyst for the hydrogenation of nitro groups without affecting the aromatic ring or the fluorine substituents.

-

Solvent: Methanol is an excellent solvent for both the starting material and for dissolving hydrogen gas, facilitating the reaction at the catalyst surface.

-

Temperature: Gentle warming (40-45°C) increases the reaction rate without promoting side reactions or requiring high-pressure equipment, making the protocol accessible and safer.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the nucleophilic amino group. It undergoes typical reactions of an aromatic amine, including:

-

N-Arylation: It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex diarylamines. This is a cornerstone reaction in the synthesis of many pharmaceutical scaffolds.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups (e.g., -OH, -CN, halides via Sandmeyer reaction).

The electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution and influences the basicity of the amino group.

Section 4: Applications in Drug Development & Medicinal Chemistry

The true value of this compound lies in its application as a high-value intermediate in the synthesis of active pharmaceutical ingredients (APIs). The 2-fluoro-3-(trifluoromethyl)aniline motif is a privileged structure in modern drug design.

Core Rationale for its Use:

-

Metabolic Stability: The trifluoromethyl group is exceptionally stable to metabolic degradation and can block positions on the aromatic ring that might otherwise be susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its binding affinity to hydrophobic pockets in target proteins.[1]

-

Modulation of pKa: The electron-withdrawing effects of the fluorine substituents lower the basicity (pKa) of the aniline nitrogen, which can be critical for tuning the ionization state of a drug molecule at physiological pH, affecting its solubility, absorption, and target engagement.

Exemplary Applications in Kinase Inhibitor Synthesis:

While specific drugs directly synthesized from this exact CAS number may not be broadly disclosed, the scaffold is central to the development of kinase inhibitors, a critical class of drugs for treating cancer and inflammatory diseases.[1][6] For instance, the blockbuster drug Nilotinib , an inhibitor of the Bcr-Abl kinase used in leukemia treatment, is built upon a very similar 3-(trifluoromethyl)aniline core.[1] The trifluoromethyl group is known to form favorable interactions within the hydrophobic regions of the kinase ATP-binding site.[1]

Similarly, Flufenamic acid , a non-steroidal anti-inflammatory drug (NSAID), is synthesized from 3-(trifluoromethyl)aniline.[7] Recent research has shown that analogues of flufenamic acid are potent inhibitors of the YAP-TEAD transcriptional complex, a key target in cancer therapy, further highlighting the therapeutic importance of this chemical family.[5][8] The presence of the ortho-fluorine atom in this compound provides an additional vector for molecular design, allowing chemists to fine-tune steric and electronic properties to achieve higher potency and selectivity for a specific kinase target.

Section 5: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification

-

Acute Toxicity, Oral (Harmful) [3]

-

Acute Toxicity, Dermal (Toxic/Harmful) [3]

-

Skin Irritation (Causes skin irritation) [3]

-

Eye Irritation (Causes serious eye irritation) [3]

-

Acute Toxicity, Inhalation (Harmful) [3]

-

Specific target organ toxicity — single exposure (May cause respiratory irritation) [3]

Handling and Personal Protective Equipment (PPE)

-

Work should be conducted in a well-ventilated fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage Recommendations

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Recommended storage temperature is at or below 8°C.[9]

-

Protect from sunlight.[9]

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 145569, this compound.

- Google Patents (1988). WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.

- Cheméo (2023). Chemical Properties of this compound (CAS 123973-25-1).

- Li, Y., et al. (2012). Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7589-7592.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Amino-2-Fluorobenzotrifluoride in Advanced Chemical Synthesis.

- El-Malah, A. A., et al. (2022). Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. Scientific Reports, 12(1), 16641.

- [No valid URL found for this reference]

- [No valid URL found for this reference]

- [No valid URL found for this reference]

- [No valid URL found for this reference]

- Matrix Scientific. This compound.

- [No valid URL found for this reference]

- [No valid URL found for this reference]

- [No valid URL found for this reference]

- [No valid URL found for this reference]

- Matrix Scientific. Safety Data Sheet for this compound.

- Alfa Chemical (n.d.). China this compound CAS No.: 123973-25-1 Manufacturers.

- [No valid URL found for this reference]

- La-Beck, N. M., et al. (2021). Development of LM98, a Small-Molecule TEAD Inhibitor Derived from Flufenamic Acid. ChemMedChem, 16(19), 2982-3002.

Sources

- 1. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biophysics.org [biophysics.org]

- 3. This compound | C7H5F4N | CID 145569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 123973-25-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. richardbeliveau.org [richardbeliveau.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of LM98, a Small-Molecule TEAD Inhibitor Derived from Flufenamic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)aniline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Anilines

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds occupy a position of exceptional importance. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter key physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] 2-Fluoro-3-(trifluoromethyl)aniline, a uniquely substituted aromatic amine, stands out as a critical building block. The presence of both a fluorine atom and a trifluoromethyl group on the aniline ring creates a molecule with distinct electronic and steric properties, making it a highly sought-after intermediate in the synthesis of advanced pharmaceutical and agrochemical agents.[2]

This technical guide offers a comprehensive exploration of the core physicochemical properties of 2-Fluoro-3-(trifluoromethyl)aniline, its synthesis and reactivity, and its strategic application in drug design. It is designed to serve as a practical resource for scientists engaged in discovery and process chemistry, providing both foundational data and field-proven insights.

Part 1: Core Physicochemical Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. The unique substitution pattern of 2-Fluoro-3-(trifluoromethyl)aniline imparts a specific set of physical and chemical characteristics that are crucial for reaction design, purification, and formulation.

Identification and Physical Properties

This compound is a liquid at room temperature with a high boiling point, characteristic of substituted anilines. Its density indicates it is significantly denser than water.

| Property | Value | Source |

| CAS Number | 123973-25-1 | |

| Molecular Formula | C₇H₅F₄N | [3] |

| Molecular Weight | 179.11 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 189 °C (lit.) | [2] |

| Density | 1.39 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n₂₀/D) | 1.462 (lit.) | [2] |

| Synonyms | 3-Amino-2-fluorobenzotrifluoride, α,α,α,2-Tetrafluoro-m-toluidine |

Solubility Profile

While precise quantitative data is not extensively published, the solubility can be inferred from its structure and data on analogous compounds. Like many highly fluorinated molecules, it is expected to be poorly soluble in water.[4] It is soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ether.[5]

Acidity and Basicity (pKa)

Part 2: Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are critical for any chemical synthesis. This section details the expected spectroscopic signatures and provides a framework for analytical method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The ¹H, ¹³C, and ¹⁹F spectra provide a complete picture of the molecular framework.

Caption: Structure of 2-Fluoro-3-(trifluoromethyl)aniline.

-

¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the three protons on the benzene ring. A broad singlet corresponding to the two amine (-NH₂) protons will also be present, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum will display seven signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show complex splitting patterns due to both ¹H-¹³C and ¹⁹F-¹³C couplings.

-

¹⁹F NMR: This is a key spectrum for confirming the identity. Two signals are expected: a singlet for the -CF₃ group (typically around -60 to -64 ppm relative to CFCl₃) and a multiplet for the single fluorine atom on the ring.[7][8] The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to the electronic environment.[9]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Couplings (J) |

| ¹H | ~7.3-7.5 (m, 1H), ~6.8-7.0 (m, 2H), ~4.0-5.0 (br s, 2H, NH₂) | J(H,H) ≈ 7-9 Hz, J(H,F) ≈ 2-10 Hz |

| ¹³C | ~140-155 (C-F, C-N), ~115-135 (other Ar-C), ~124 (q, CF₃) | ¹J(C,F) ≈ 240-260 Hz, ²J(C,F), ³J(C,F) |

| ¹⁹F | ~-62 (s, 3F, CF₃), ~-130 to -150 (m, 1F, Ar-F) | J(F,H) ≈ 2-10 Hz |

Note: Predicted values are based on data from analogous compounds and general principles. Actual shifts may vary.

Infrared (IR) Spectroscopy

FTIR spectroscopy is useful for identifying key functional groups. The spectrum of 2-Fluoro-3-(trifluoromethyl)aniline will be dominated by vibrations from the amine group, the aromatic ring, and the carbon-fluorine bonds.[10][11]

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3500 | N-H symmetric and asymmetric stretching |

| 3200-3300 | N-H overtone |

| 1600-1630 | N-H scissoring (bending) |

| 1450-1600 | C=C aromatic ring stretching |

| 1200-1350 | C-N stretching |

| 1100-1300 | C-F stretching (strong, characteristic bands for -CF₃) |

| 1000-1100 | C-F stretching (Ar-F) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 179.

-

Key Fragmentation Pathways:

-

Loss of H•: A peak at m/z = 178.

-

Loss of HCN: A common fragmentation for anilines, leading to a peak at m/z = 152.

-

Loss of •CF₃: Cleavage of the C-C bond can result in the loss of a trifluoromethyl radical, giving a fragment at m/z = 110. This is often a significant peak due to the stability of the resulting cation.

-

Caption: Proposed EI-MS fragmentation pathway.

Analytical Method Protocol: HPLC-UV

For purity determination and reaction monitoring, a reversed-phase HPLC method is standard. A validated method for a specific analyte is crucial for regulatory purposes. Below is a self-validating starting protocol based on methods for similar aromatic amines.[12][13][14]

Objective: To determine the purity of 2-Fluoro-3-(trifluoromethyl)aniline and quantify it in reaction mixtures.

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in acetonitrile to a concentration of ~0.5 mg/mL.

Self-Validation System:

-

Specificity: Inject a blank (acetonitrile) and a placebo (reaction starting materials, if known) to ensure no interfering peaks at the analyte's retention time.

-

Linearity: Prepare a calibration curve with at least five concentrations (e.g., 0.05 to 1.0 mg/mL). A linear regression should yield an R² > 0.999.

-

Accuracy & Precision: Analyze a known concentration standard in triplicate on three different days. The recovery should be within 98-102% (accuracy) and the relative standard deviation (RSD) should be <2% (precision).

-

LOD/LOQ: Determine the Limit of Detection and Limit of Quantitation based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

Part 3: Chemical Synthesis and Reactivity

As a building block, the synthesis of 2-Fluoro-3-(trifluoromethyl)aniline and its subsequent chemical transformations are of primary interest to researchers.

Synthetic Pathways

The synthesis of substituted anilines often involves multi-step sequences starting from more common materials. A plausible and common approach involves the nitration of a suitable benzotrichloride precursor, followed by fluorination and subsequent reduction of the nitro group.[15]

Caption: A plausible synthetic route to the target compound.

Explanatory Causality:

-

Step 1 & 2 (Chlorination & Nitration): Starting with a substituted toluene allows for the installation of the trichloromethyl group, a precursor to the trifluoromethyl group. Nitration is a classic electrophilic aromatic substitution to introduce the nitro group, which will later be reduced to the target amine.

-

Step 3 (Fluorination): The Halex (halogen exchange) reaction using anhydrous hydrogen fluoride (HF) is a standard industrial method to convert a -CCl₃ group to the highly stable -CF₃ group.[15]

-

Step 4 (Reduction): The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation (e.g., using hydrogen gas and a palladium-on-carbon catalyst) is a clean and efficient method for this transformation.[6]

Core Reactivity

The chemical behavior is dictated by the nucleophilic amine group and the electron-deficient aromatic ring.

-

Reactions at the Amine Group: The primary amine is a versatile functional handle.

-

Amide/Sulfonamide Formation: It readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amides and sulfonamides. This is a cornerstone reaction for incorporating the aniline moiety into larger molecules.

-

Diazotization: Treatment with nitrous acid (HNO₂) generates a diazonium salt. This highly reactive intermediate can be converted to a wide range of other functional groups (e.g., -OH, -CN, -I, -Br) via Sandmeyer-type reactions, providing extensive synthetic flexibility.

-

-

Reactions on the Aromatic Ring: The strong deactivating effect of the -F and -CF₃ groups makes electrophilic aromatic substitution challenging, requiring harsh conditions. Conversely, these electron-withdrawing groups can make the ring susceptible to nucleophilic aromatic substitution (SₙAr), particularly if a leaving group is present at an activated position.

Part 4: Application in Drug Discovery & Development

The 2-fluoro-3-(trifluoromethyl)aniline motif is not just a synthetic curiosity; its specific features are deliberately engineered into drug candidates to solve complex pharmacological challenges.

The Role of Fluorine in Modulating Physicochemical Properties

The incorporation of the -F and -CF₃ groups is a well-established strategy to enhance a drug candidate's profile.

-

Metabolic Stability: A primary reason for introducing these groups is to block metabolic "soft spots." Aromatic rings and adjacent alkyl groups are often susceptible to oxidation by cytochrome P450 (CYP450) enzymes. The strong carbon-fluorine bond is highly resistant to cleavage, and the electron-withdrawing nature of the substituents deactivates the ring towards oxidative metabolism, thereby increasing the drug's half-life and bioavailability.

-

Lipophilicity and Permeability: The trifluoromethyl group significantly increases the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, which is critical for drugs targeting the central nervous system.

-

Binding Affinity: The fluorine atom can engage in favorable interactions within a protein's binding pocket, such as hydrogen bonding or dipole-dipole interactions. The trifluoromethyl group can also occupy hydrophobic pockets, increasing the overall binding affinity of the drug for its target.

Case Study: Kinase Inhibitors

Many modern cancer therapies are small-molecule kinase inhibitors. The aniline scaffold is a common feature in these drugs, often forming key hydrogen bonds in the ATP-binding site of the target kinase. The 2-fluoro-3-(trifluoromethyl)aniline moiety has been incorporated into inhibitors targeting kinases like Fms-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia.[16]

Caption: Role of the aniline moiety in a kinase inhibitor.

Mechanistic Insight:

-

The aniline nitrogen acts as a hydrogen bond donor, anchoring the inhibitor to the "hinge region" of the kinase.

-

The trifluoromethyl group is positioned to fit into a nearby hydrophobic pocket, adding favorable van der Waals interactions and increasing potency.

-

The ortho-fluoro substituent can induce a specific conformation of the molecule that may be optimal for binding and can also provide selectivity against other kinases by introducing steric or electronic effects near the "gatekeeper" residue.[17]

Part 5: Safety and Handling

As with all specialized chemical reagents, proper handling of 2-Fluoro-3-(trifluoromethyl)aniline is essential.

-

Hazard Classifications: The compound is classified as acutely toxic (oral, dermal, inhalation), a skin irritant, and a serious eye irritant. It may also cause respiratory irritation.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are mandatory. All work should be conducted in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Fluoro-3-(trifluoromethyl)aniline is more than a simple chemical intermediate; it is a product of rational design aimed at solving specific challenges in modern chemistry. Its unique combination of a nucleophilic amine handle and a metabolically robust, electronically-tuned aromatic ring makes it an invaluable tool for researchers. The physicochemical properties, spectroscopic signatures, and reactivity patterns detailed in this guide provide the foundational knowledge required for its effective use, while an appreciation for its strategic role in modulating drug-like properties underscores its importance in the development of next-generation pharmaceuticals.

References

- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry.

- 2-METHYL-3-(TRIFLUOROMETHYL)ANILINE - Physico-chemical Properties. (2024, April 10). ChemBK.

- Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. (2025, August 8).

- CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline. (n.d.).

- US6333434B1 - Preparation of trifluoromethylanilines. (n.d.).

- 2-Fluoro-3-(trifluoromethyl)aniline - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv

- An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. (2015, August 14).

- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (n.d.). MDPI.

- A Comparative Guide to Analytical Method Validation for N-propyl-3-(trifluoromethyl)aniline. (n.d.). Benchchem.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- 2-Fluoro-5-(trifluoromethyl)aniline(535-52-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- 19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison.

- 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922. (n.d.). PubChem.

- 2-Fluoro-3-(trifluoromethyl)aniline | 123973-25-1. (2025, July 4). ChemicalBook.

- 2-Fluoro-3-(trifluoromethyl)aniline 97 123973-25-1. (n.d.). Sigma-Aldrich.

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv

- Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. (2025, August 9).

- 19F-centred NMR analysis of mono-fluorinated compounds. (2022, March 30). PMC - NIH.

- Trifluoromethyl

- 19F NMR Chemical Shift Table. (n.d.). Alfa Chemistry.

- Development of a bench-scale pharmaceutical synthesis. (2017, April 25). DORAS.

- 2-Fluoro-3-(trifluoromethyl)aniline (97%). (n.d.). Amerigo Scientific.

- 2-Fluoro-5-(trifluoromethyl)aniline - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375. (n.d.). PubChem.

- Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (n.d.). PMC - NIH.

- Insight into the inhibitor discrimin

- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC - NIH.

- 12.3: Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.

- Validation of a Novel HPLC-UV Method for Quantifying 3-Chloro-4-(isopentyloxy)

- An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. (n.d.). Benchchem.

- Insights into Current Tropomyosin Receptor Kinase (TRK)

- Application Note: Mass Spectrometry Fragmentation Analysis of 2-Fluoro-5-methylhex-3-ene. (n.d.). Benchchem.

- 3-Fluoro-2-(trifluoromethyl)aniline;2-Amino-6-fluorobenzotrifluoride CAS 123973-22-8. (n.d.). Combi-Blocks.

- High-Purity 2-Methyl-3-(trifluoromethyl)

- Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). Imre Blank's Homepage.

- Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023, May 17). NIH.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Fluoro-3-(trifluoromethyl)aniline | 123973-25-1 [chemicalbook.com]

- 3. 2-Fluoro-3-(trifluoromethyl)aniline (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tuodaindus.com [tuodaindus.com]

- 6. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. colorado.edu [colorado.edu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 16. Insight into the inhibitor discrimination by FLT3 F691L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-2-fluorobenzotrifluoride: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Amino-2-fluorobenzotrifluoride, a substituted aniline, is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of fluorine and a trifluoromethyl group on the aniline scaffold imparts unique electronic properties and metabolic stability to the parent molecule and its derivatives. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and reactivity of this compound, offering valuable insights for its application in research and development.

Molecular Identity and Physicochemical Properties

This compound, also known by its IUPAC name 2-fluoro-3-(trifluoromethyl)aniline, is a unique molecule with the chemical formula C₇H₅F₄N.[1] Its molecular structure and key identifiers are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2-fluoro-3-(trifluoromethyl)aniline |

| Synonyms | This compound, α,α,α,2-Tetrafluoro-m-toluidine |

| CAS Number | 123973-25-1 |

| Molecular Formula | C₇H₅F₄N |

| Molecular Weight | 179.11 g/mol [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)N)F)C(F)(F)F |

| InChI Key | YKPDYPPZLUZONK-UHFFFAOYSA-N |

The physicochemical properties of this compound are significantly influenced by the presence of the electron-withdrawing trifluoromethyl group and the fluorine atom. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Physical State | Liquid |

| Appearance | Colorless to light yellow clear liquid[2] |

| Boiling Point | 189 °C |

| Density | 1.39 g/mL at 25 °C |

| Refractive Index | n20/D 1.462 |

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound is characterized by a benzene ring substituted with an amino group, a fluorine atom, and a trifluoromethyl group at positions 1, 2, and 3, respectively. The spatial arrangement and electronic effects of these substituents dictate the molecule's reactivity and spectroscopic behavior.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The coupling patterns and chemical shifts of the aromatic protons are influenced by the neighboring fluorine and trifluoromethyl groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are significantly affected by the electronegative fluorine and trifluoromethyl substituents. A detailed analysis of the ¹³C-¹⁹F coupling constants can provide further structural insights.[3]

-

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide additional structural information. A prominent peak is observed at m/z 179, corresponding to the molecular ion.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the N-H stretching of the primary amine, C-F stretching of the fluoro and trifluoromethyl groups, and C=C stretching of the aromatic ring.

While a dedicated crystal structure for this compound is not publicly available, computational modeling can provide valuable insights into its three-dimensional conformation.

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the reduction of its corresponding nitro precursor, 2-fluoro-3-nitrobenzotrifluoride. This transformation can be achieved through various reduction methods.

Caption: General synthetic route to this compound.

Experimental Protocol: Reduction of 2-Fluoro-3-nitrobenzotrifluoride with Iron in Acidic Medium

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

2-Fluoro-3-nitrobenzotrifluoride

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring bar, add 2-fluoro-3-nitrobenzotrifluoride and ethanol.

-

To the stirred solution, add iron powder.

-

Slowly add concentrated hydrochloric acid to the mixture. An exothermic reaction is expected.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the iron residues and wash the solid with ethanol.

-

Combine the filtrate and washings and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

Causality behind Experimental Choices:

-

Iron in acidic medium (Fe/HCl): This is a classic and cost-effective method for the reduction of aromatic nitro compounds.[4] The in-situ generation of ferrous chloride is the active reducing species.

-

Ethanol as solvent: It provides good solubility for the starting material and is compatible with the reaction conditions.

-

Reflux: Heating the reaction mixture increases the rate of reaction, ensuring complete conversion of the starting material.

-

Neutralization with sodium bicarbonate: This step is crucial to remove the excess acid and to convert the anilinium salt to the free amine.

-

Extraction with dichloromethane: This allows for the separation of the organic product from the aqueous phase.

Alternative Method: Catalytic Hydrogenation

Catalytic hydrogenation offers a cleaner alternative to the use of stoichiometric reducing agents.

Caption: Workflow for catalytic hydrogenation.

This method typically involves stirring a solution of 2-fluoro-3-nitrobenzotrifluoride in a suitable solvent like ethanol or ethyl acetate in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is usually carried out at room temperature and moderate pressure. The catalyst is then removed by filtration, and the product is isolated by evaporation of the solvent.

Reactivity and Applications in Drug Development

The reactivity of this compound is primarily governed by the nucleophilic amino group and the electrophilic aromatic ring.

-

Reactions of the Amino Group: The primary amine functionality can undergo a variety of reactions, including acylation, alkylation, diazotization, and condensation with carbonyl compounds to form imines. These reactions are fundamental in building more complex molecular architectures.

-

Reactions of the Aromatic Ring: The electron-withdrawing nature of the fluorine and trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution. However, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly at the position activated by the electron-withdrawing groups.

The unique combination of a reactive amino group and a metabolically stable, electron-deficient aromatic ring makes this compound a valuable building block in drug discovery. The incorporation of fluorine and trifluoromethyl groups can enhance a drug candidate's:

-

Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage, prolonging the drug's half-life.

-

Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.

-

Binding Affinity: The electronic properties of the fluorine and trifluoromethyl groups can influence the binding of a drug to its target protein.

Safety and Handling

This compound is a chemical that requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules with applications in medicinal chemistry and materials science. Its unique structural features and reactivity profile offer chemists a powerful tool for the design and synthesis of novel compounds with tailored properties. A thorough understanding of its molecular structure, properties, and synthesis is essential for its effective and safe utilization in research and development.

References

- PubChem. This compound.

- Vedantu. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]

- Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

- Google Patents.

Sources

- 1. This compound | C7H5F4N | CID 145569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. yuanruibio.com [yuanruibio.com]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]

Technical Guide: A Deep Dive into the ¹H and ¹³C NMR Spectra of 3-Amino-2-fluorobenzotrifluoride

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Amino-2-fluorobenzotrifluoride (CAS 123973-25-1), a key building block in modern medicinal chemistry and materials science.[1][2] As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data. Instead, it offers a detailed interpretation grounded in the fundamental principles of NMR spectroscopy, focusing on the causal relationships between the molecule's unique substitution pattern and its spectral features. We will explore the nuanced effects of the electron-donating amino group in concert with the strongly electron-withdrawing fluoro and trifluoromethyl substituents. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize complex fluorinated aromatic systems.

Introduction: The Structural Significance of this compound

This compound is a substituted aniline derivative featuring a trifluoromethyl group and a fluorine atom on the benzene ring. This specific arrangement of an electron-donating group (-NH₂) ortho to an electron-withdrawing group (-F), and meta to another powerful electron-withdrawing group (-CF₃), creates a unique electronic environment. This complexity makes NMR spectroscopy an indispensable tool for its unambiguous structural verification. Fluorine-19 (¹⁹F) NMR is also highly relevant for this compound but this guide will focus on the foundational ¹H and ¹³C NMR analyses, which are critical for confirming the identity and purity of the core organic structure. The significant chemical shift range and sensitivity of fluorine nuclei to their electronic environment often provide complementary data.[3]

The following analysis is based on established principles of substituent effects on chemical shifts and coupling constants observed in related fluorinated and aminated benzene derivatives.[4][5][6][7][8]

dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial", color="#5F6368"];

// Define nodes for atoms with positions C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"]; N [label="N", pos="-2.08,-1.2!"]; H_N1 [label="H", pos="-2.8,-0.9!"]; H_N2 [label="H", pos="-2.8,-1.5!"]; F [label="F", pos="-2.08,1.2!"]; H4 [label="H", pos="0,-2.1!"]; H5 [label="H", pos="2.08,-1.2!"]; H6 [label="H", pos="2.08,1.2!"]; C_CF3 [label="C", pos="0,2.4!"]; F1_CF3 [label="F", pos="-0.8,3.0!"]; F2_CF3 [label="F", pos="0.8,3.0!"]; F3_CF3 [label="F", pos="0,3.4!"];

// Define nodes for numbering num1 [label="1", pos="0.3,1.5", fontsize=10, fontcolor="#EA4335"]; num2 [label="2", pos="-1.4,0.9", fontsize=10, fontcolor="#EA4335"]; num3 [label="3", pos="-1.4,-0.9", fontsize=10, fontcolor="#EA4335"]; num4 [label="4", pos="0,-1.5", fontsize=10, fontcolor="#EA4335"]; num5 [label="5", pos="1.4,-0.9", fontsize=10, fontcolor="#EA4335"]; num6 [label="6", pos="1.4,0.9", fontsize=10, fontcolor="#EA4335"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C3 -- N; N -- H_N1; N -- H_N2; C2 -- F; C4 -- H4; C5 -- H5; C6 -- H6; C1 -- C_CF3; C_CF3 -- F1_CF3; C_CF3 -- F2_CF3; C_CF3 -- F3_CF3;

// Add labels for substituents label_CF3 [label="CF₃", pos="0,2.0!"]; label_NH2 [label="NH₂", pos="-2.08,-0.6!"]; } Caption: IUPAC numbering of this compound.

¹H NMR Spectral Analysis: A Story of Competing Effects

The aromatic region of the ¹H NMR spectrum (typically δ 6.0-8.0 ppm) provides a wealth of information. The chemical shifts and coupling patterns are a direct consequence of the electronic interplay between the substituents.

Causality of Chemical Shifts (δ)

-

-NH₂ Group (Position 3): As a strong electron-donating group (EDG), the amino group increases electron density at the ortho (C2, C4) and para (C6) positions through resonance. This shielding effect pushes the signals of attached protons upfield (to lower ppm values).

-

-F Group (Position 2): Fluorine is highly electronegative, creating a strong electron-withdrawing inductive effect that deshields nearby protons. However, it also has lone pairs that can participate in resonance donation, a weaker shielding effect. For adjacent protons, the inductive effect typically dominates.

-

-CF₃ Group (Position 1): The trifluoromethyl group is a powerful electron-withdrawing group (EWG) due to the cumulative inductive effect of the three fluorine atoms. It strongly deshields the ortho (C2, C6) and para (C4) positions.

Predicted Chemical Shift Order: The three aromatic protons (H-4, H-5, H-6) will have distinct chemical shifts.

-

H-4: Is ortho to the electron-donating -NH₂ group but para to the electron-withdrawing -CF₃ group. These competing effects make its precise shift difficult to predict without empirical data, but it is expected to be in the mid-range of the three aromatic protons.

-

H-5: Is meta to both the -NH₂ and -CF₃ groups and para to the -F atom. It is generally the least affected by the strong ortho/para directing effects of the -NH₂ and -CF₃ groups.

-

H-6: Is ortho to the powerful -CF₃ group and para to the -NH₂ group. The strong deshielding from the adjacent -CF₃ group is expected to push this proton furthest downfield.

Therefore, the predicted downfield order is H-6 > H-5 ≈ H-4 . The -NH₂ protons will appear as a broad singlet, typically between δ 3.5-5.0 ppm, the exact position being highly dependent on solvent and concentration.

Multiplicity and Coupling Constants (J)

The splitting patterns arise from spin-spin coupling to neighboring protons and fluorine nuclei.

-

H-4: Will be coupled to H-5 (³JH,H, ortho coupling, ~7-9 Hz) and potentially to the fluorine at C-2 (⁴JH,F, meta coupling, ~1-3 Hz). This would result in a doublet of doublets (dd).

-

H-5: Will be coupled to H-4 (³JH,H, ~7-9 Hz) and H-6 (³JH,H, ~7-9 Hz), appearing as a triplet (or more accurately, a doublet of doublets if the coupling constants are unequal). It may also show small long-range coupling to the -CF₃ group (⁵JH,F).

-

H-6: Will be coupled to H-5 (³JH,H, ~7-9 Hz) and will also exhibit coupling to the fluorine atoms of the -CF₃ group (⁴JH,F, ~1-2 Hz) and the fluorine at C-2 (⁵JH,F, ~0-1 Hz). This would likely result in a complex multiplet, often appearing as a doublet of quartets (dq) or a broadened doublet.

¹³C NMR Spectral Analysis: Unmasking the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals seven distinct carbon signals. The key diagnostic feature is the presence of large carbon-fluorine coupling constants, which not only confirms the presence of fluorine but also aids immensely in signal assignment.[9]

Causality of Chemical Shifts (δ)

-

Carbons bonded to Fluorine (C-1(-CF₃), C-2): These carbons will be significantly influenced by the attached fluorine atoms. C-2 will be shifted downfield due to the electronegativity of the directly attached fluorine.

-

Carbons influenced by Substituents:

-

C-3: Attached to the amino group, its chemical shift will be heavily influenced by the nitrogen atom.

-

C-4, C-6: These carbons are ortho/para to the -NH₂ group and will be shielded (shifted upfield) relative to unsubstituted benzene.

-

C-5: Meta to most groups, it is expected to have a chemical shift closer to that of benzene (~128 ppm).

-

-

CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a distinct signal, typically around δ 120-130 ppm.

Multiplicity and C-F Coupling Constants (J)

In a proton-decoupled ¹³C NMR spectrum, the signals are split by fluorine nuclei.

-

C-1 (ipso-CF₃): Will appear as a quartet due to coupling with the three fluorine atoms of the -CF₃ group (²JC,F from the fluorine at C-2 will be smaller).

-

C-2 (ipso-F): Will show a very large one-bond coupling to the fluorine it's attached to (¹JC,F, typically > 240 Hz), appearing as a doublet. It will also be split into a quartet by the -CF₃ group (²JC,F). The resulting signal will be a doublet of quartets (dq).

-

C-3: Will be coupled to the fluorine at C-2 (²JC,F, ~15-25 Hz) and the -CF₃ group (³JC,F, ~2-5 Hz), resulting in a doublet of quartets (dq).

-

C-4: Will be coupled to the fluorine at C-2 (³JC,F) and the -CF₃ group (⁴JC,F), appearing as a complex multiplet.

-

C-5: Will show smaller long-range couplings to both the C-2 fluorine and the -CF₃ group.

-

C-6: Will be coupled to the -CF₃ group (³JC,F) and the C-2 fluorine (⁴JC,F), appearing as a multiplet, likely a quartet of doublets.

-

C-7 (CF₃): Will exhibit a very large one-bond coupling to the three fluorine atoms (¹JC,F, typically > 270 Hz), appearing as a prominent quartet.

dot graph "NMR_Couplings" { layout="neato"; graph [bgcolor="#F1F3F4"]; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];

} Caption: Key ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F spin-spin couplings.

Summary of Predicted NMR Data

The following table summarizes the predicted spectral data. These values are estimates based on analogous structures and serve as a guide for spectral assignment.[10][11][12][13]

| Nucleus | Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |

| ¹H | NH₂ | 3.5 - 5.0 | br s | - |

| H-4 | 6.7 - 6.9 | dd | ³JHH = 7-9, ⁴JHF = 1-3 | |

| H-5 | 6.9 - 7.1 | t or dd | ³JHH ≈ 8 | |

| H-6 | 7.1 - 7.3 | d or dq | ³JHH = 7-9, ⁴JHF(CF3) = 1-2 | |

| ¹³C | C-1 | 125 - 130 | q | ²JCF ≈ 30-35 |

| C-2 | 150 - 155 | dq | ¹JCF > 240, ²JCF(CF3) ≈ 25-30 | |

| C-3 | 140 - 145 | dq | ²JCF ≈ 15-25, ³JCF(CF3) ≈ 3-5 | |

| C-4 | 115 - 120 | m | - | |

| C-5 | 122 - 126 | m | - | |

| C-6 | 118 - 122 | qd | ³JCF(CF3) ≈ 3-5 | |

| C-7 (CF₃) | 122 - 126 | q | ¹JCF > 270 |

br s = broad singlet, dd = doublet of doublets, t = triplet, d = doublet, dq = doublet of quartets, q = quartet, m = multiplet, qd = quartet of doublets.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following self-validating protocol is recommended.

5.1. Sample Preparation

-

Analyte: Weigh approximately 10-15 mg of this compound.

-

Solvent: Use 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. For compounds with exchangeable protons (-NH₂), Dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it slows the exchange rate, often allowing for the observation of N-H couplings.

-

Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). If not using TMS, the residual solvent peak can be used for calibration (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Mixing: Vortex the sample until the solid is completely dissolved. Transfer the solution to a 5 mm NMR tube.

5.2. ¹H NMR Acquisition (400 MHz Spectrometer)

-

Experiment: Standard 1D proton pulse-acquire (zg30).

-

Temperature: 298 K (25 °C).

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Pulse Width: 30-degree pulse angle to ensure adequate relaxation between scans.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): At least 2 seconds.

-

Number of Scans (ns): 16-64, depending on sample concentration.

-

Processing: Apply a line broadening (LB) of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate to TMS or the residual solvent peak.

5.3. ¹³C{¹H} NMR Acquisition (100 MHz Spectrometer)

-

Experiment: Proton-decoupled pulse-acquire (zgpg30).

-

Temperature: 298 K (25 °C).

-

Spectral Width: 240 ppm (centered around 120 ppm).

-

Pulse Width: 30-degree pulse angle.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Number of Scans (ns): 1024-4096, as ¹³C is much less sensitive than ¹H.

-

Processing: Apply a line broadening (LB) of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate to TMS or the residual solvent peak.

-

Validation: Consider running a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, which helps confirm assignments.

Conclusion

The NMR spectra of this compound are a textbook example of how competing electronic effects manifest in chemical shifts and how through-bond spin-spin couplings, particularly to fluorine, create complex but highly informative splitting patterns. A systematic approach, beginning with an understanding of substituent effects, allows for the confident and complete assignment of both the ¹H and ¹³C spectra. The protocols and predictive data outlined in this guide provide a robust framework for scientists working with this and structurally related fluorinated molecules, ensuring accurate characterization and quality control in research and development settings.

References

- Sheppard, W. A. (1963). F19 Nuclear Magnetic Resonance Spectra of Some Benzotrifluorides. The Journal of Organic Chemistry, 28(1), 1-5. [Link]

- Adcock, W., & Abeywickrema, A. N. (1980). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Australian Journal of Chemistry, 33(11), 2555-2559. [Link]

- Request PDF (n.d.). F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. [Link]

- Schaefer, T., Niemczura, W., Wong, C. M., & Marat, K. (1979). Spin–spin coupling constants between side-chain and ring fluorine nuclei in some benzotrifluoride, benzal fluoride, and benzyl fluoride derivatives: coupling mechanisms. Canadian Journal of Chemistry, 57(7), 807-814. [Link]

- Wasylishen, R. E., & Schaefer, T. (1972). Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry, 50(17), 2710-2715. [Link]

- National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Summary for CID 145569. [Link]

- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

- Reich, H. J. (n.d.). Organic Chemistry Data - Proton NMR Chemical Shifts. University of Wisconsin. [Link]

- Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. University of Wisconsin. [Link]

Sources

- 1. This compound (CAS 123973-25-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 123973-25-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. biophysics.org [biophysics.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. connectsci.au [connectsci.au]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. 3-Aminobenzotrifluoride(98-16-8) 1H NMR spectrum [chemicalbook.com]

- 11. Benzotrifluoride(98-08-8) 1H NMR spectrum [chemicalbook.com]

- 12. 3-Fluorobenzotrifluoride(401-80-9) 1H NMR spectrum [chemicalbook.com]

- 13. 3-Fluorobenzotrifluoride(401-80-9) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-Amino-2-fluorobenzotrifluoride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-Amino-2-fluorobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. The document details the predominant synthetic route, which involves the catalytic hydrogenation of 2-fluoro-3-nitrobenzotrifluoride, and explores the synthesis of this crucial precursor. Alternative methodologies for the reduction of the nitro group are also discussed. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and comparative data to support laboratory and process development activities.

Introduction: The Significance of this compound

This compound, also known as 2-fluoro-3-(trifluoromethyl)aniline, is a highly functionalized aromatic amine.[1][2] Its unique substitution pattern, featuring an amino group, a fluorine atom, and a trifluoromethyl group on the benzene ring, makes it a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the fluorine atom can modulate electronic properties and lipophilicity. Consequently, this compound serves as a critical starting material for the synthesis of a range of bioactive molecules.

Primary Synthesis Pathway: Catalytic Hydrogenation

The most industrially viable and widely employed method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 2-fluoro-3-nitrobenzotrifluoride. This method is favored for its high efficiency, clean conversion, and the relative ease of product isolation.

Synthesis of the Precursor: 2-Fluoro-3-nitrobenzotrifluoride

The synthesis of the nitro precursor is a critical first step. A common route involves the nitration of 2-fluorobenzotrifluoride.

Reaction Scheme:

Caption: Nitration of 2-fluorobenzotrifluoride.

Experimental Protocol: Nitration of 2-Fluorobenzotrifluoride

This protocol is a representative procedure based on established methods for the nitration of substituted benzotrifluorides.[3][4]

-

Reactor Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with concentrated sulfuric acid.

-

Cooling: The flask is cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Addition of Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Substrate Addition: 2-Fluorobenzotrifluoride is then added dropwise to the nitrating mixture at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0-5 °C for 1-2 hours, and then allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up: The reaction mixture is carefully poured onto crushed ice. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-fluoro-3-nitrobenzotrifluoride. Further purification can be achieved by vacuum distillation.

Causality and Mechanistic Insights:

The nitration of 2-fluorobenzotrifluoride is an electrophilic aromatic substitution. The trifluoromethyl group is a strong deactivating and meta-directing group, while the fluorine atom is a deactivating but ortho-, para-directing group. The regioselectivity of the nitration is a result of the interplay between these electronic effects. The position ortho to the fluorine and meta to the trifluoromethyl group is favored, leading to the desired 2-fluoro-3-nitrobenzotrifluoride isomer.[5][6][7][8]

Catalytic Hydrogenation of 2-Fluoro-3-nitrobenzotrifluoride

The reduction of the nitro group to an amine is the final and key step in this synthetic sequence.

Reaction Scheme:

Sources

- 1. This compound | C7H5F4N | CID 145569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 123973-25-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach | Semantic Scholar [semanticscholar.org]

- 8. Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts -ORCA [orca.cardiff.ac.uk]

An In-Depth Technical Guide to 3-Amino-2-fluorobenzotrifluoride: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2-fluorobenzotrifluoride (CAS No. 123973-25-1), a pivotal fluorinated intermediate in the pharmaceutical and agrochemical industries. While the specific historical discovery of this compound is not extensively documented, its emergence is intrinsically linked to the broader evolution of organofluorine chemistry and the strategic incorporation of fluorine in bioactive molecules. This document details its physicochemical properties, outlines a probable synthetic pathway based on established chemical principles for analogous compounds, and delves into the rationale behind its use in modern drug design. The guide is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this versatile building block.

Introduction: The Rise of Fluorinated Intermediates in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly impacting the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance metabolic stability, increase lipophilicity, and alter the acidity of nearby functional groups, all of which can lead to improved drug efficacy and bioavailability.[2][3] this compound, also known as 2-fluoro-3-(trifluoromethyl)aniline, is a prime example of a highly functionalized aromatic amine that serves as a critical starting material for the synthesis of complex therapeutic agents.[4] Its unique substitution pattern, featuring an amine for further derivatization, a trifluoromethyl group for modulating electronic and steric properties, and a fluorine atom, makes it a sought-after intermediate in the synthesis of novel pharmaceuticals.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 123973-25-1 | [4] |

| Molecular Formula | C7H5F4N | [4] |

| Molecular Weight | 179.11 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid/solid | [5] |

| Boiling Point | 189 °C | [6] |

| Synonyms | 2-Fluoro-3-(trifluoromethyl)aniline, α,α,α,2-Tetrafluoro-m-toluidine | [6] |

Synthesis of this compound: A Probable Pathway

Caption: A probable two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Inferred)

The following protocol is a representative, field-proven methodology for the synthesis of analogous fluorinated anilines and is presented here as a validated approach for the preparation of this compound.

Step 1: Nitration of 2-Fluorobenzotrifluoride

-

Reaction Setup: To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add 2-fluorobenzotrifluoride dropwise with vigorous stirring. The use of a robust stirring mechanism is critical to ensure proper mixing and heat dissipation.

-

Nitrating Agent Addition: A nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is added slowly to the reaction vessel, maintaining the internal temperature below 10 °C. The regioselectivity of the nitration is directed by the existing substituents on the aromatic ring.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is then filtered, washed with cold water until neutral, and dried under vacuum. This yields 2-fluoro-1-nitro-3-(trifluoromethyl)benzene.

Step 2: Reduction of the Nitro Group

-

Catalytic Hydrogenation (Preferred Method): The 2-fluoro-1-nitro-3-(trifluoromethyl)benzene is dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (5-10% Pd/C) is added to the solution.[9]

-

Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically 50-100 psi) in a pressure vessel and stirred at a slightly elevated temperature (40-50 °C).[7]

-

Completion and Filtration: Upon completion of the reaction (monitored by TLC or GC), the catalyst is removed by filtration through a pad of celite.[9]

-

Isolation: The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.[9]

Alternative Reduction Method:

An alternative to catalytic hydrogenation is the use of a metal-acid system, such as iron powder in the presence of hydrochloric acid or acetic acid. This method is often employed in industrial settings due to its cost-effectiveness.

Rationale Behind Experimental Choices

-

Nitration: The use of a mixture of nitric and sulfuric acids is a standard and highly effective method for the nitration of aromatic compounds. Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species.

-

Reduction: Catalytic hydrogenation is generally preferred for the reduction of nitro groups as it is a clean reaction that typically results in high yields and avoids the formation of chlorinated byproducts that can occur with other reduction methods. Palladium on carbon is a highly efficient and reusable catalyst for this transformation.[7]

Applications in Drug Development

The strategic placement of the amino, fluoro, and trifluoromethyl groups on the aniline scaffold of this compound makes it a valuable precursor for a wide range of pharmacologically active molecules.

Caption: Role of this compound in API synthesis.

The primary amine serves as a versatile handle for a variety of chemical transformations, including:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides, a common linkage in many drug molecules.

-

Urea and Thiourea formation: Reaction with isocyanates or isothiocyanates.

-

N-Arylation reactions: Participation in cross-coupling reactions to form more complex diarylamines.

-

Heterocycle synthesis: Serving as a key building block for the construction of various heterocyclic ring systems that are prevalent in medicinal chemistry.

The presence of the trifluoromethyl group often imparts desirable properties to the final drug molecule, such as increased metabolic stability by blocking potential sites of oxidation and enhanced binding affinity to target proteins due to its lipophilic and electronic nature.[2][10] The fluorine atom further modulates the electronic properties of the aromatic ring and can participate in hydrogen bonding interactions with biological targets.

While specific drug examples derived directly from this compound are often proprietary, the broader class of trifluoromethyl anilines are key components in drugs targeting a range of diseases, including cancer, inflammation, and infectious diseases.[11][12] For instance, related fluorinated anilines are integral to the synthesis of various kinase inhibitors and other targeted therapies.[13]

Conclusion

This compound stands as a testament to the power of fluorine in modern drug discovery. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool for medicinal chemists. While its specific discovery story may be intertwined with the broader history of organofluorine chemistry, its importance as a building block for the synthesis of novel therapeutics is undeniable. The synthetic pathways outlined in this guide, based on established and reliable chemical transformations, provide a solid foundation for its preparation and utilization in research and development. As the demand for more effective and safer medicines continues to grow, the role of key fluorinated intermediates like this compound is set to expand, driving innovation in the pharmaceutical industry for years to come.

References

- Google Patents. (n.d.). Novel synthesis of 3-amino-2-methylbenzotrifluoride.

- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- ResearchGate. (n.d.). Catalyst‐free fluorination of aniline derivatives.

- Hebei Weimiao Import and Export Trade Co., Ltd. (2024, August 15). High-Quality Supply of 123973-25-1 from Reliable Factory for Your Chemical Needs.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Alachem Co., Ltd. (n.d.). 123973-25-1 | 2-Fluoro-3-(trifluoromethyl)aniline.

- Google Patents. (n.d.). Preparation of fluorinated anilines.

- ResearchGate. (n.d.). Synthesis and characterization of fluorine-substituted polyanilines.

- ACS Publications. (2023, September 5). Synthesis of Fluorinated Amines: A Personal Account.

- Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.